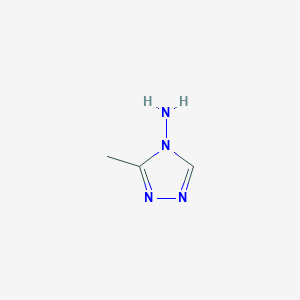

3-Methyl-4H-1,2,4-triazol-4-amine

Overview

Description

3-Methyl-4H-1,2,4-triazol-4-amine is an organic compound with the chemical formula C3H6N4. It is also known as MTA or 3-methyl-4-amino-1,2,4-triazole. This compound has gained significant attention due to its potential applications in scientific research and its unique chemical properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities : 3-Methyl-4H-1,2,4-triazol-4-amine has been utilized in synthesizing new 1,2,4-triazole derivatives with antimicrobial activities. These compounds show promise against test microorganisms (Bektaş et al., 2007).

Industrial Applications : This compound finds extensive use in agriculture, medicine, and the production of high-energy substances. It's a key raw material in the fine organic synthesis industry, used for producing various insecticides, fungicides, and medical drugs (Nazarov et al., 2022).

Green Chemistry Synthesis : A recent study describes a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, indicating its potential in environmentally friendly chemistry applications (Guo et al., 2021).

Photophysical Properties : Research has been conducted on the photophysical properties of 1,2,4-triazol-3-amines, which could be valuable in the fields of organic, medicinal chemistry, and optical materials (Li et al., 2012).

Energetic Materials : There's research on synthesizing energetic salts from 1,2,4-triazoles, indicating their potential use in explosive materials (Xue et al., 2005).

Antiviral Drug Synthesis : It has been used in synthesizing intermediates for antiviral drugs, showing its importance in pharmaceutical applications (Baklykov et al., 2019).

Construction of Heterocycles : This compound is used in the regioselective synthesis of 1,2,4-triazoles, which are crucial in various scientific domains like pharmaceuticals and agrochemicals (Thorve et al., 2023).

Mechanism of Action

Target of Action

3-Methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has been studied for its antimicrobial properties . It has shown promising activity against bacterial strains such as Escherichia coli and Bacillus subtilis, and fungal strains like Aspergillus niger and Candida albicans . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these microorganisms that are essential for their growth and survival.

Mode of Action

It’s known that triazole compounds often work by inhibiting the cytochrome p450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the microorganism .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of ergosterol in fungi. By inhibiting the enzyme involved in the 14α-demethylation of lanosterol, the compound disrupts the production of ergosterol, leading to alterations in the cell membrane that result in increased permeability and leakage of essential cellular components .

Result of Action

The result of the action of this compound is the inhibition of growth and proliferation of certain bacteria and fungi. By disrupting the integrity of the cell membrane through the inhibition of ergosterol synthesis, the compound causes the death of these microorganisms, thereby exerting its antimicrobial effect .

Biochemical Analysis

Biochemical Properties

3-Methyl-4H-1,2,4-triazol-4-amine, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is facilitated by the unique structure of the triazole ring, which allows for hydrogen-bonding and dipole interactions with biological receptors

Cellular Effects

Given the broad biological activities of triazoles, it can be hypothesized that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on related triazole compounds suggest that they exhibit good thermal stability , which may suggest similar stability for this compound

Metabolic Pathways

Given the broad biological activities of triazoles, it is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels

Properties

IUPAC Name |

3-methyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXVQYBDSTZZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

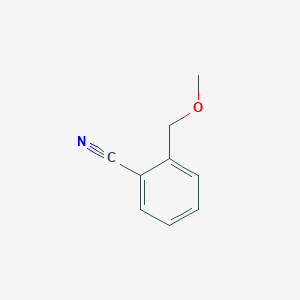

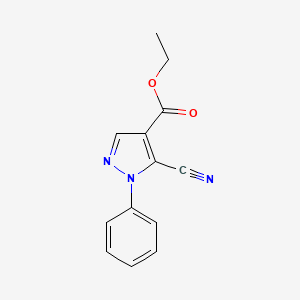

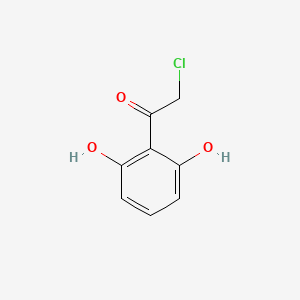

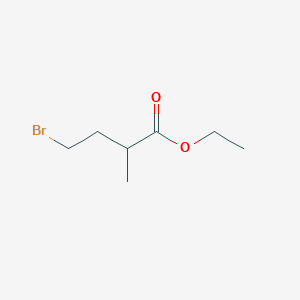

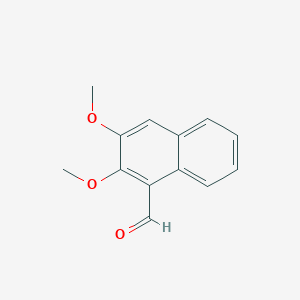

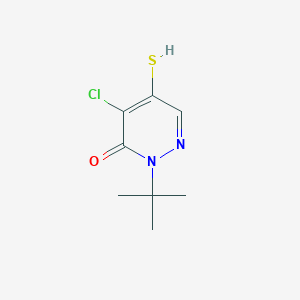

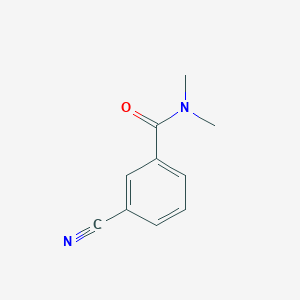

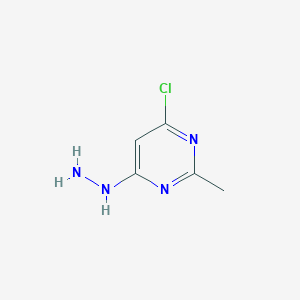

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B1610565.png)

![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)